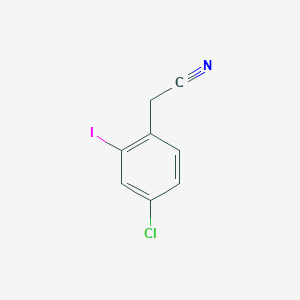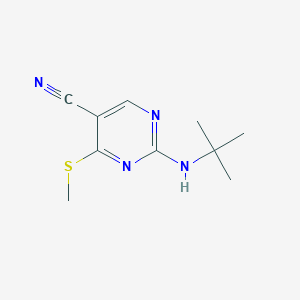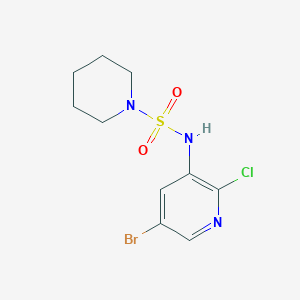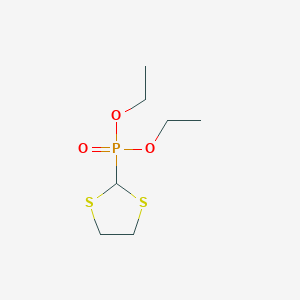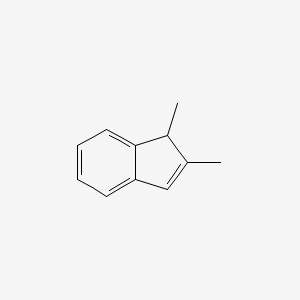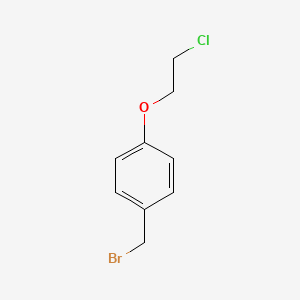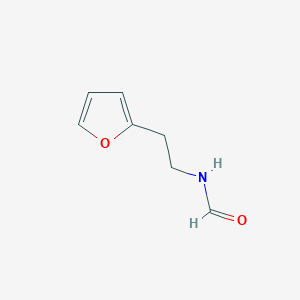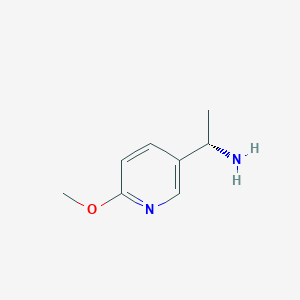
(1S)-1-(6-methoxypyridin-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(6-methoxypyridin-3-yl)ethan-1-amine is a chiral amine compound with a methoxy group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(6-methoxypyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-3-pyridinecarboxaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using a chiral amine source to introduce the ethylamine moiety. Common reagents for this step include sodium triacetoxyborohydride or sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(6-methoxypyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of 6-hydroxy-pyridin-3-yl-ethylamine.
Reduction: Formation of 1-(6-methoxy-piperidin-3-yl)-ethylamine.
Substitution: Formation of 1-(6-halogen-pyridin-3-yl)-ethylamine derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-(6-methoxypyridin-3-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (1S)-1-(6-methoxypyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: The compound can influence neurotransmitter pathways, potentially affecting mood, cognition, and behavior.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(6-methoxy-pyridin-3-yl)-ethylamine: The enantiomer of the compound with different stereochemistry.
6-methoxy-3-pyridinecarboxaldehyde: The precursor in the synthesis of (1S)-1-(6-methoxypyridin-3-yl)ethan-1-amine.
1-(6-methoxy-piperidin-3-yl)-ethylamine: A reduced derivative of the compound.
Uniqueness
This compound is unique due to its chiral nature and the presence of the methoxy group, which imparts specific chemical and biological properties. Its ability to interact with molecular targets in a stereospecific manner makes it valuable in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(1S)-1-(6-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3/t6-/m0/s1 |
Clave InChI |
QZCQDZMQHCBXQU-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CN=C(C=C1)OC)N |
SMILES canónico |
CC(C1=CN=C(C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


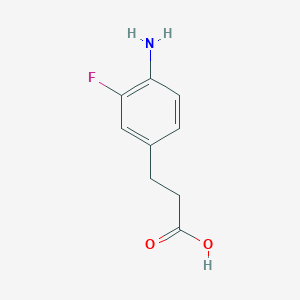


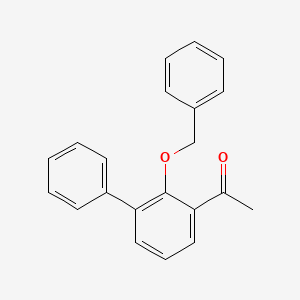
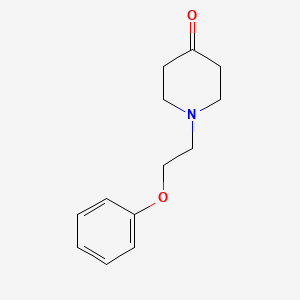
![Ethyl [3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B8629653.png)
